molecular formula C11H10ClN3O3 B11855669 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide

7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide

Cat. No.: B11855669
M. Wt: 267.67 g/mol
InChI Key: SAHWYMPFJJQWKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide typically involves the reaction of 7-chloro-4-hydroxy-6-methoxyquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide involves its interaction with cellular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by intercalating into DNA. This disrupts the replication process, leading to cell death . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison: 7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination enhances its biological activity compared to similar compounds. For example, 7-Chloro-4-hydroxyquinoline lacks the methoxy group, which reduces its effectiveness in certain applications .

Biological Activity

7-Chloro-4-hydroxy-6-methoxyquinoline-3-carbohydrazide (referred to as 7C6MQ) is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

7C6MQ has a complex structure characterized by a quinoline nucleus with specific substitutions that enhance its biological activity. The presence of the chloro, hydroxy, and methoxy groups contributes to its unique chemical properties, influencing its interaction with biological targets.

The biological activity of 7C6MQ is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes.

1. Enzyme Inhibition

Similar compounds have been shown to inhibit essential enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription in bacteria. This inhibition can lead to bacterial cell death, making 7C6MQ a candidate for antimicrobial applications.

2. Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 7C6MQ have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Biological Activity Overview

The following table summarizes the biological activities associated with 7C6MQ and related compounds:

Activity Description Reference
AntimicrobialInhibits bacterial growth by targeting DNA gyrase and topoisomerase.
AnticancerInduces apoptosis in cancer cell lines (e.g., SH-SY5Y neuroblastoma cells).
Anti-inflammatoryExhibits potential anti-inflammatory effects through modulation of inflammatory pathways.
AntiviralPotential antiviral activity against various viral infections; mechanism under investigation.

Case Study 1: Anticancer Activity

A study evaluated the effects of 7C6MQ on human neuroblastoma cell lines (SH-SY5Y). The compound was found to reduce cell viability significantly, with IC50 values indicating potent cytotoxicity. The mechanism involved the induction of apoptosis via upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoline derivatives, including 7C6MQ. The results showed effective inhibition of bacterial strains, suggesting that this compound could serve as a lead for developing new antibacterial agents.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 7C6MQ:

  • Anticancer Mechanism : The compound's ability to induce cell cycle arrest in cancer cells has been documented, emphasizing its potential as a therapeutic agent in oncology .
  • Synergistic Effects : Combinations of 7C6MQ with other chemotherapeutic agents have shown enhanced efficacy against resistant cancer cell lines, indicating possible applications in combination therapy .

Properties

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

7-chloro-6-methoxy-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C11H10ClN3O3/c1-18-9-2-5-8(3-7(9)12)14-4-6(10(5)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17)

InChI Key

SAHWYMPFJJQWKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)NN)Cl

Origin of Product

United States

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